(R)-1-Methyl-3-nicotinoylpyrrolidin-2-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H12N2O2 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
(3R)-1-methyl-3-(pyridine-3-carbonyl)pyrrolidin-2-one |
InChI |
InChI=1S/C11H12N2O2/c1-13-6-4-9(11(13)15)10(14)8-3-2-5-12-7-8/h2-3,5,7,9H,4,6H2,1H3/t9-/m1/s1 |
InChI Key |
SCVLPUZALILIEN-SECBINFHSA-N |
Isomeric SMILES |
CN1CC[C@@H](C1=O)C(=O)C2=CN=CC=C2 |
Canonical SMILES |
CN1CCC(C1=O)C(=O)C2=CN=CC=C2 |
Origin of Product |
United States |
Chemical Reactivity and Derivatization of R 1 Methyl 3 Nicotinoylpyrrolidin 2 One
Reactions Involving the Nicotinoyl Moiety and Pyrrolidinone Ring System
The fundamental reactivity of the (R)-1-Methyl-3-nicotinoylpyrrolidin-2-one scaffold is exemplified by its synthesis, which involves a base-catalyzed condensation reaction. This key transformation joins the two core structural components. The process typically involves the condensation of a 1-substituted pyrrolidin-2-one with a nicotinic acid ester.
For instance, a common synthetic route to a related precursor involves the condensation of 1-(but-1-enyl)pyrrolidin-2-one with a nicotinic acid ester, such as methyl nicotinate. This reaction is facilitated by a strong base, typically sodium hydride, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The base deprotonates the α-carbon of the pyrrolidinone ring, generating an enolate that acts as a nucleophile, attacking the electrophilic carbonyl carbon of the nicotinic acid ester to form the 3-nicotinoylpyrrolidin-2-one structure. This condensation yields significant quantities of the desired product, establishing the crucial carbon-carbon bond between the two ring systems.
Transformations Leading to Related Alkaloid Structures
This compound and its analogs serve as important intermediates in the synthesis of tobacco alkaloids like myosmine (B191914) and nicotine. These transformations involve multi-step reaction sequences that modify the pyrrolidinone ring.
A key transformation of the nicotinoylpyrrolidinone system is its conversion to myosmine. This process is typically achieved by treating the precursor, such as 1-(but-1-enyl)-3-nicotinoylpyrrolidin-2-one, with a strong mineral acid like hydrochloric acid (HCl) under heating. scielo.br This step results in the hydrolysis and deprotection of the amide nitrogen, followed by decarboxylation. scielo.br Subsequent treatment with a base, such as sodium hydroxide (NaOH), induces an intramolecular cyclization via an imine formation, yielding myosmine. scielo.brnih.gov This reaction effectively converts the lactam ring of the precursor into the dihydropyrrole ring characteristic of myosmine. nih.gov
Table 1: Reaction Conditions for Conversion to Myosmine
| Precursor | Reagents | Solvent | Outcome |
|---|---|---|---|
| 1-(but-1-enyl)-3-nicotinoylpyrrolidin-2-one | 1. Hydrochloric Acid (HCl) 2. Sodium Hydroxide (NaOH) | Water | Myosmine |
This table summarizes typical conditions for the transformation of a nicotinoylpyrrolidinone precursor to myosmine.
Myosmine, with its reactive imine bond, is a direct precursor to other significant alkaloids, including nornicotine and nicotine. nih.gov The conversion involves reduction of the imine followed by N-methylation.
The reduction of myosmine to (R,S)-nornicotine can be accomplished through catalytic hydrogenation. scispace.com This is often carried out using catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere. nih.govscispace.com Alternatively, chemical reducing agents such as sodium borohydride (NaBH₄) can be employed to achieve the same transformation. scispace.commdpi.com
The resulting (R,S)-nornicotine is then converted to (R,S)-nicotine via N-methylation. nih.govacs.org A common and effective method for this step is the Eschweiler–Clarke reaction, which uses formaldehyde and formic acid to introduce the methyl group onto the pyrrolidine (B122466) nitrogen. acs.org Enzymatic methods have also been developed, where an imine reductase can convert myosmine to (S)-nornicotine, which is then methylated to produce (S)-nicotine. mdpi.com
Table 2: Synthesis of Nicotine Derivatives from Myosmine
| Step | Reactant | Reagents/Catalyst | Product |
|---|---|---|---|
| Reduction | Myosmine | H₂, Palladium on Carbon (Pd/C) | (R,S)-Nornicotine |
| Reduction | Myosmine | Sodium Borohydride (NaBH₄) | (R,S)-Nornicotine |
| N-Methylation | (R,S)-Nornicotine | Formaldehyde, Formic Acid | (R,S)-Nicotine |
| Biocatalysis & Methylation | Myosmine | 1. Imine Reductase 2. Paraformaldehyde, Formic Acid | (S)-Nicotine |
This table outlines common synthetic routes for the conversion of myosmine to nornicotine and nicotine.
Exploration of Unexpected Reaction Outcomes and Migrations
While the primary reaction pathways for nicotinoylpyrrolidinones lead to well-known alkaloids, the inherent reactivity of these structures and their derivatives can lead to complex and sometimes unexpected outcomes. The reactivity of the imine structure within myosmine, a key downstream product, provides insight into such transformations.
In vitro peroxidation of myosmine using hydrogen peroxide and acetic anhydride results in a complex mixture of products. nih.govresearchgate.net Instead of a simple oxidation, the reaction yields 3-pyridylacetic acid, 4-oxo-4-(3-pyridyl)butanoic acid (keto acid), 3-pyridylmethanol, 4-hydroxy-1-(3-pyridyl)-1-butanone (HPB), and nornicotyrine. nih.govresearchgate.net The formation of these varied products demonstrates that under oxidative conditions, the dihydropyrrole ring can undergo ring-opening and subsequent degradation and rearrangement. researchgate.net The product distribution is also time-dependent, indicating a cascade of formation, conversion, and degradation events. nih.gov This complex reactivity highlights that intermediates in the synthesis of nicotine analogs can be diverted into multiple alternative pathways under specific conditions, moving beyond simple functional group transformations.
Synthesis of Substituted Nicotinoylpyrrolidinone Derivatives
The synthesis of substituted nicotinoylpyrrolidinone derivatives allows for the exploration of structure-activity relationships and the development of novel nicotine analogs. acs.orgnih.gov The general approach to creating these derivatives involves modifying either the nicotinoyl moiety or the pyrrolidinone ring by using appropriately substituted starting materials in the initial condensation step.
For example, using a substituted nicotinic acid ester (e.g., with a substituent on the pyridine (B92270) ring) in the condensation reaction with a pyrrolidinone will result in a correspondingly substituted 3-nicotinoylpyrrolidin-2-one. bvte.de Similarly, employing a substituted pyrrolidin-2-one in the synthesis can introduce substituents at various positions on the lactam ring. mdpi.com Multi-component reactions have also been developed to create highly functionalized pyrrolin-2-one derivatives in a single step, offering an efficient route to diverse structures. nih.gov These strategies provide access to a wide library of analogs for further chemical and biological investigation. nih.gov
Advanced Structural Elucidation and Analytical Characterization of R 1 Methyl 3 Nicotinoylpyrrolidin 2 One
The comprehensive characterization of (R)-1-Methyl-3-nicotinoylpyrrolidin-2-one, a chiral molecule, relies on a suite of advanced analytical techniques. These methods are essential for confirming its molecular structure, determining its purity, and quantifying its enantiomeric excess. Spectroscopic techniques provide detailed information about the molecule's atomic arrangement and functional groups, while chromatographic methods are employed to separate it from impurities and its corresponding enantiomer.
Investigation of Molecular Interactions with Biological Systems and Mechanistic Pathways
Studies on Enzyme Interaction Mechanisms
Research specifically detailing the enzyme interaction mechanisms of (R)-1-Methyl-3-nicotinoylpyrrolidin-2-one is not extensively available in the public domain. However, studies on related nicotinamide (B372718) derivatives provide insights into potential enzymatic interactions.
Characterization of Binding Sites and Allosteric Effects
Direct studies characterizing the binding sites and allosteric effects of this compound on specific enzymes are not prominently documented. The broader class of nicotinic compounds, however, is known to interact with various receptors and enzymes. For instance, allosteric modulators can bind to sites on a receptor that are distinct from the primary (orthosteric) binding site, thereby altering the receptor's response to its endogenous ligand. nih.govnih.gov Nicotinic acetylcholine (B1216132) receptors (nAChRs), for example, possess several allosteric sites that can be targeted by modulatory compounds to either enhance or inhibit receptor activation. nih.gov While this provides a general framework, specific binding site characterization for this compound remains an area for future investigation.
Enzymatic Biotransformation Pathways
The metabolic fate of this compound through enzymatic biotransformation has not been specifically elucidated. Generally, biotransformation processes, occurring primarily in the liver, involve Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions to render compounds more water-soluble for excretion. nih.gov These reactions are catalyzed by a host of enzymes, with the cytochrome P450 superfamily playing a crucial role in Phase I metabolism. nih.gov The pyrrolidinone and nicotinoyl moieties of the compound would likely be subject to hydroxylation, N-demethylation, or ring-opening reactions, followed by conjugation with glucuronic acid, sulfate, or glutathione. nih.gov However, without specific metabolic studies on this compound, its precise biotransformation pathway remains hypothetical.
Mechanistic Studies on Antimicrobial and Antifungal Activities of Analogues
While information on this compound is scarce, significant research has been conducted on the antimicrobial and antifungal properties of its analogues, particularly nicotinamide and pyrrole (B145914) derivatives. medcraveonline.commedcraveonline.comnih.gov These studies offer valuable insights into the potential mechanisms of action for this class of compounds.
Bacterial Susceptibility and Resistance Mechanisms
Nicotinamide and its derivatives have been shown to possess broad-spectrum antimicrobial activity. medcraveonline.com Studies on newly synthesized nicotinamidine derivatives demonstrated activity against both Gram-positive (Staphylococcus aureus, Bacillus megaterium) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria, with minimum inhibitory concentration (MIC) values in the range of 10–20 μM. nih.gov Certain N-arylpyrrole derivatives, which share a heterocyclic scaffold, also exhibited potent activity against ESKAPE pathogens and MRSA, with some compounds outperforming the antibiotic levofloxacin (B1675101) against MRSA. nih.gov
Mechanisms of bacterial resistance to some antimicrobial analogues have also been investigated. For instance, resistance to certain robenidine (B1679493) analogues in Klebsiella spp. was found to be reversible in the presence of an efflux pump inhibitor, phenylalanine-arginine-beta-naphthylamide (PAβN). mdpi.com This suggests that for some bacteria, resistance is mediated by the active transport of the compound out of the cell via efflux pumps like the AcrAB-TolC system in E. coli. mdpi.com
Interactive Data Table: Bacterial Susceptibility to Nicotinamidine Analogues
| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) | Reference Compound | Reference MIC |
| Nicotinamidine 4a | Staphylococcus aureus | 10 µM | Ampicillin | 10 µM |
| Nicotinamidine 4b | Staphylococcus aureus | 10 µM | Ampicillin | 10 µM |
| N-arylpyrrole Vb | MRSA | 4 µg/mL | Levofloxacin | 8 µg/mL |
| N-arylpyrrole Vc | MRSA | 4 µg/mL | Levofloxacin | 8 µg/mL |
| N-arylpyrrole Ve | MRSA | 4 µg/mL | Levofloxacin | 8 µg/mL |
Fungal Growth Inhibition and Cellular Targets
Analogues of this compound have demonstrated significant antifungal properties. For example, the compound (5-(4-fluorophenyl)nicotinoyl)-1-methylpyrrolidin-2-one was found to be highly effective against Candida albicans, a pathogenic fungus known for causing infections and developing resistance to existing antifungal drugs. medcraveonline.commedcraveonline.com Other nicotinamide derivatives have shown potent activity against fluconazole-resistant C. albicans strains, with MIC values ranging from 0.125 to 1 μg/mL. nih.gov
The mechanisms underlying this fungal growth inhibition are varied. Some nicotinamide analogues act as succinate (B1194679) dehydrogenase inhibitors (SDHIs), disrupting the fungal mitochondrial respiratory chain. nih.gov Molecular docking simulations have suggested that these compounds can bind to the SDH protein, leading to the inhibition of its enzymatic activity. nih.gov Other derivatives appear to target the fungal cell wall, causing disruption that leads to fungicidal effects. nih.gov Furthermore, some analogues have been shown to inhibit the formation of fungal hyphae and biofilms, which are crucial for virulence and infection. nih.gov The cellular target for some antifungal compounds, like the occidiofungin analogue DL-dihydrosphingosine, has been identified as F-actin, with the compound's side chain being crucial for cell entry. frontiersin.org
Interactive Data Table: Fungal Growth Inhibition by Nicotinamide Analogues
| Compound | Target Fungus | IC50 / MIC | Fungal Growth Inhibition (%) |
| (5-(4-fluorophenyl)nicotinoyl)-1-methylpyrrolidin-2-one | Candida albicans | Not specified | "very effective" medcraveonline.commedcraveonline.com |
| Nicotinamide derivative 16g | Fluconazole-resistant C. albicans | 0.125–1 μg/mL | Not specified |
| Nicotinamide derivative 3a-17 | Rhizoctonia solani | 15.8 µM (IC50) | Not specified |
| Nicotinamide derivative 3a-17 | Sclerotinia sclerotiorum | 20.3 µM (IC50) | Not specified |
| Various derivatives | General Fungi | Not specified | >78% researchgate.net |
Role of R 1 Methyl 3 Nicotinoylpyrrolidin 2 One As a Chemical Intermediate and Research Tool
Precursor in the Synthesis of Biologically Relevant Alkaloids and Derivatives
The utility of 1-methyl-3-nicotinoylpyrrolidin-2-one is prominently demonstrated in its role as a key starting material for the synthesis of nicotine. While various methods exist for alkaloid synthesis, pathways utilizing this compound are notable for their industrial applicability.
Synthesis of Nicotine:
A documented method for preparing racemic nicotine utilizes 1-methyl-3-nicotinoyl-2-pyrrolidone as a critical intermediate google.comgoogle.com. The synthesis process can be broadly understood in two main stages:
Formation of the Intermediate: The process begins with the condensation of N-methyl-2-pyrrolidone with a nicotinate compound, such as ethyl nicotinate or methyl nicotinate. This reaction is conducted in the presence of a strong base (e.g., potassium tert-butoxide or sodium hydride) and a suitable solvent like toluene, yielding the salt of 1-methyl-3-nicotinoyl-2-pyrrolidone google.comgoogle.com.
Conversion to Nicotine: The resulting 1-methyl-3-nicotinoyl-2-pyrrolidone is then converted to racemic nicotine through a "one-pot" process google.com. This multi-step reaction sequence is carried out in a single reactor without isolating the intermediates. The process involves heating the compound in the presence of a strong acid, such as hydrochloric acid (HCl), which facilitates ring-opening and decarboxylation. Following this, the reaction mixture is neutralized, and a reducing agent (e.g., sodium dithionite (Na₂S₂O₄) or potassium borohydride) is added to effect cyclization and reduction, ultimately yielding racemic nicotine google.comgoogle.compatsnap.com.
This synthetic route is considered advantageous for industrial-scale production due to its simplified procedures, use of readily available materials, and the ability to perform multiple reaction steps in a single vessel, which reduces product loss and production costs googleapis.com. The resulting racemic nicotine can then be resolved to isolate the desired (S)-enantiomer, which is the more biologically active form google.com.
| Intermediate Compound | Reactants | Key Reagents | Final Product |
| 1-Methyl-3-nicotinoyl-2-pyrrolidone | N-methyl-2-pyrrolidone, Nicotinate Ester | Strong Base (e.g., Potassium tert-butoxide) | Racemic Nicotine |
| 1-Methyl-3-nicotinoyl-2-pyrrolidone | (Intermediate from previous step) | Strong Acid (e.g., HCl), Reducing Agent (e.g., Na₂S₂O₄) | Racemic Nicotine |
This table summarizes the key components in the synthesis of racemic nicotine from 1-Methyl-3-nicotinoyl-2-pyrrolidone.
While this compound is a direct precursor to nicotine, its role in the synthesis of other specific alkaloids like Myosmine (B191914) or derivatives of the tobacco-specific nitrosamine NNK is not explicitly detailed in the available scientific literature.
Applications in Material Science Research
There is currently no significant scientific literature available that documents the specific application of (R)-1-Methyl-3-nicotinoylpyrrolidin-2-one in material science research, such as for cellulose stabilization.
Use in Immunological Assay Development
The use of this compound as a precursor in the development of immunological assays, for instance, in the synthesis of haptens for antibody production, is not described in the available research literature.
Future Directions in R 1 Methyl 3 Nicotinoylpyrrolidin 2 One Research
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
The development of efficient and environmentally benign synthetic methodologies is a cornerstone of modern pharmaceutical research. doabooks.org For (R)-1-Methyl-3-nicotinoylpyrrolidin-2-one, future efforts will likely focus on optimizing existing synthetic pathways and exploring novel routes that adhere to the principles of green chemistry. vjol.info.vn This includes the use of safer solvents, reducing the number of synthetic steps, and minimizing waste generation. rsc.org
One promising avenue is the application of multicomponent reactions (MCRs), which allow for the construction of complex molecules like pyrrolidinone derivatives in a single step from three or more starting materials. vjol.info.vntandfonline.com MCRs offer significant advantages in terms of atom economy and operational simplicity. vjol.info.vn Additionally, the exploration of catalytic methods, including biocatalysis and asymmetric catalysis, could lead to more selective and efficient syntheses of the desired (R)-enantiomer, eliminating the need for chiral resolution steps. acs.org The application of microwave-assisted organic synthesis (MAOS) has already shown promise in increasing the efficiency of pyrrolidine (B122466) synthesis and aligns with the goals of green chemistry. nih.gov
Table 1: Comparison of Potential Synthetic Strategies
| Strategy | Potential Advantages | Key Research Focus |
| Multicomponent Reactions (MCRs) | High atom economy, reduced reaction time, simplified purification | Design of novel MCRs for the pyrrolidinone scaffold |
| Asymmetric Catalysis | High enantioselectivity, reduced need for chiral separation | Development of novel chiral catalysts |
| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly | Identification and engineering of enzymes for specific transformations |
| Flow Chemistry | Improved safety, scalability, and process control | Adaptation of existing batch syntheses to continuous flow processes |
Advanced Computational Approaches for Predictive Modeling
Computational chemistry and molecular modeling have become indispensable tools in drug discovery, enabling the prediction of molecular properties and the rational design of new compounds. nih.govcas.org For this compound, advanced computational approaches can be employed to build predictive models for its activity, pharmacokinetics, and toxicity.
Quantitative Structure-Activity Relationship (QSAR) studies can be utilized to correlate the structural features of nicotinoylpyrrolidinone analogues with their biological activity. nih.govnih.gov These models can help identify key structural motifs responsible for desired pharmacological effects and guide the design of more potent and selective compounds. nih.gov Molecular docking simulations can provide insights into the binding interactions between this compound and its biological targets, helping to elucidate its mechanism of action at a molecular level. nih.govscispace.com
Furthermore, the development of in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) models can predict the pharmacokinetic and safety profiles of novel analogues, allowing for the early identification of potentially problematic candidates and reducing the reliance on animal testing. h1.coacs.org Machine learning and artificial intelligence are also being increasingly applied to drug discovery and can be used to develop more accurate predictive models based on large datasets of chemical and biological information. acs.orgnih.gov
Table 2: Application of Computational Models in Pyrrolidinone Research
| Modeling Technique | Application | Predicted Parameters |
| QSAR | Guide lead optimization | Biological activity (e.g., IC50, Ki) |
| Molecular Docking | Elucidate binding modes | Binding affinity, protein-ligand interactions |
| ADMET Prediction | Assess drug-likeness | Solubility, permeability, metabolic stability, toxicity |
| Molecular Dynamics | Simulate dynamic behavior | Conformational changes, binding free energy |
Discovery of New Biological Targets and Mechanisms of Action
A comprehensive understanding of the biological targets and mechanisms of action of this compound is crucial for its therapeutic development. While some targets may be known, future research will aim to identify novel interacting partners and signaling pathways.
Phenotypic screening has re-emerged as a powerful approach to drug discovery, allowing for the identification of compounds that produce a desired effect in a cell or organism without prior knowledge of the specific target. technologynetworks.comwikipedia.orgcreative-biolabs.com This approach can be used to uncover unexpected therapeutic applications for nicotinoylpyrrolidinone derivatives. nih.gov Once a phenotypic effect is observed, target deconvolution techniques can be employed to identify the responsible molecular target(s). wikipedia.org
Chemical proteomics is a powerful tool for target identification and can be used to map the interactions of small molecules with proteins on a proteome-wide scale. nih.govnih.govresearchgate.nettandfonline.com Techniques such as affinity chromatography coupled with mass spectrometry can be used to isolate and identify the protein targets of this compound. nih.govresearchgate.net These approaches can provide a global view of the compound's interactions within the cell, revealing both on-target and potential off-target effects. tandfonline.combohrium.com
Design and Synthesis of Next-Generation Nicotinoylpyrrolidinone Analogues for Specific Research Applications
The design and synthesis of novel analogues of this compound with tailored properties is a key area for future research. doabooks.org By systematically modifying the chemical structure, it is possible to develop next-generation compounds with improved potency, selectivity, and pharmacokinetic profiles for specific research applications. alliedacademies.orgcsu.edu.aunih.gov
The concept of bioisosterism, which involves the replacement of a functional group with another that has similar physical or chemical properties, is a well-established strategy in drug design. nih.govu-tokyo.ac.jpwikipedia.orgipinnovative.com This approach can be used to modulate the properties of this compound, for example, by replacing certain atoms or groups to enhance metabolic stability or improve binding to a specific target. wikipedia.org Structure-activity relationship (SAR) studies of newly synthesized analogues will be essential to guide the design process and identify key structural features that govern biological activity. nih.govub.edumdpi.com The development of conformationally restrained analogues can also provide valuable insights into the bioactive conformation of the molecule. nih.gov
Table 3: Strategies for Analogue Design
| Design Strategy | Objective | Example Modification |
| Bioisosteric Replacement | Improve pharmacokinetic properties | Replacement of a hydrogen atom with fluorine to block metabolic oxidation |
| Structure-Activity Relationship (SAR) Guided Design | Enhance potency and selectivity | Modification of substituents on the pyrrolidinone or nicotinoyl rings |
| Conformational Restriction | Lock the molecule in a bioactive conformation | Introduction of ring systems or bulky groups |
| Scaffold Hopping | Discover novel chemical classes with similar activity | Replacement of the pyrrolidinone core with a different heterocyclic system |
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for the enantioselective synthesis of (R)-1-Methyl-3-nicotinoylpyrrolidin-2-one?
- Methodological Answer : The compound can be synthesized via a multi-step approach, including:
- Nicotinoylation : Reacting pyrrolidin-2-one derivatives with nicotinoyl chloride under basic conditions (e.g., triethylamine in anhydrous dichloromethane) to introduce the nicotinoyl group .
- Chiral Resolution : Use chiral stationary phases (e.g., amylose or cellulose-based columns) in HPLC for enantiomeric separation .
- Methylation : Optimize alkylation conditions (e.g., iodomethane in DMF with NaH) to introduce the methyl group at the R-configured position .
Q. Which spectroscopic techniques are essential for structural elucidation of this compound?
- Methodological Answer :
- NMR : H and C NMR to confirm the pyrrolidin-2-one scaffold, methyl group position, and nicotinoyl substitution patterns. For stereochemistry, NOESY can verify spatial arrangements .
- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm) and amide/ester linkages .
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular formula and fragmentation patterns .
Q. What safety protocols should be followed when handling this compound?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation .
- Storage : Store in airtight containers under inert gas (N or Ar) at 2–8°C to prevent hydrolysis of the lactam ring .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How can computational tools predict the neuropharmacological activity of this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with nicotinic acetylcholine receptors (nAChRs). Focus on binding affinity and key residues (e.g., α4β2 subtype) .
- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors .
- In Silico Metabolism : Predict metabolic pathways (e.g., cytochrome P450-mediated oxidation) with software like MetaSite .
Q. What strategies resolve contradictions in reported biological activity data for pyrrolidin-2-one derivatives?
- Methodological Answer :
- Systematic Reproducibility Checks : Replicate assays under standardized conditions (e.g., cell lines, incubation times) to rule out experimental variability .
- Meta-Analysis : Aggregate data from multiple studies to identify trends, using statistical tools like R or Python for heterogeneity testing .
- Mechanistic Studies : Use knockout models or selective inhibitors to isolate target-specific effects .
Q. How can heterogeneous catalysts improve the synthesis of nicotinoyl-substituted pyrrolidinones?
- Methodological Answer :
- Catalyst Selection : FeO@SiO/InO enhances acylation efficiency via Lewis acid-mediated activation of nicotinoyl chloride .
- Reaction Optimization : Conduct microwave-assisted synthesis (80°C, 30 min) to reduce side reactions and improve yield .
- Reusability Testing : Evaluate catalyst stability over 5–10 cycles using XRD and BET surface area analysis .
Q. What methods are effective for impurity profiling during scale-up synthesis?
- Methodological Answer :
- HPLC-MS : Use C18 columns with gradient elution (ACN/HO + 0.1% formic acid) to detect and quantify by-products (e.g., unreacted nicotinoyl chloride or demethylated analogs) .
- Forced Degradation Studies : Expose the compound to heat, light, and acidic/basic conditions to identify degradation impurities .
- Reference Standards : Cross-validate impurities against certified standards (e.g., EP/ICH guidelines) .
Q. How does stereochemical configuration influence the metabolic stability of this compound?
- Methodological Answer :
- In Vitro Assays : Incubate with liver microsomes (human/rat) to compare R- and S-enantiomer clearance rates. Monitor via LC-MS/MS .
- CYP Inhibition Studies : Assess isoform-specific inhibition (e.g., CYP3A4, CYP2D6) using fluorogenic substrates .
- Pharmacokinetic Modeling : Fit data to compartmental models (e.g., NONMEM) to predict in vivo behavior .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
